Boc-lys(tfa)-osu

Descripción general

Descripción

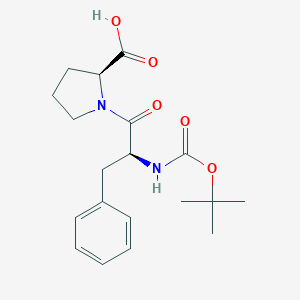

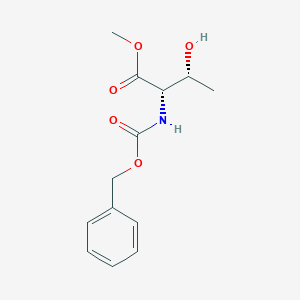

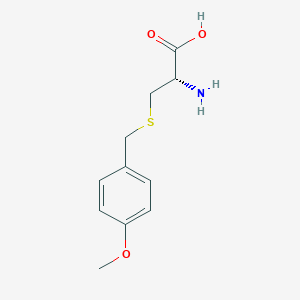

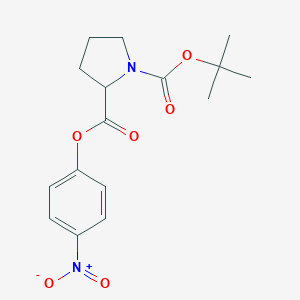

“Boc-lys(tfa)-osu” is a derivative of the amino acid lysine, which has been modified to contain a tert-butyloxycarbonyl (Boc) group and a trifluoroacetic acid (Tfa) group . It is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, and 7 activity in a protease-coupled assay .

Synthesis Analysis

The synthesis of “Boc-lys(tfa)-osu” involves the protection of amino functions with Boc. This process plays a pivotal role in the synthesis of multifunctional targets . The conversion to tert-butyl carbamate (Boc) is generally the first option due to the attractive properties of the resulting Boc-derivative .

Molecular Structure Analysis

The molecular formula of “Boc-lys(tfa)-osu” is C23H28F3N3O6 . The InChI Key is UFFVNATYYXBMGO-INIZCTEOSA-N .

Chemical Reactions Analysis

The reactions of Boc 2 O with amines and alcohols have been investigated. Different products were obtained depending on the ratio of reagents, polarity of the solvent, and type of amine used .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Application 1: Peptide Synthesis

- Summary of the Application : Boc-lys(tfa)-osu is used in the synthesis of peptides . The Boc group is a common protecting group used in peptide synthesis.

- Methods of Application : The peptide is attached to a solid support, and the Boc group protects the amine functional group during synthesis. The final removal of the peptide from the solid support occurs simultaneously with side-chain deprotection with strong acid, primarily anhydrous HF via hydrolytic cleavage .

- Results or Outcomes : The use of Boc-lys(tfa)-osu allows for the successful synthesis of peptides. The specific results or outcomes would depend on the particular peptide being synthesized .

Application 2: Deprotection of Boc Amino Acids

- Summary of the Application : Boc-lys(tfa)-osu is used in the deprotection of Boc amino acids . This process is crucial in organic synthesis.

- Methods of Application : The most common method for deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), with reaction times ranging from 2-16 hours depending on the substrate . Another method utilizes (4M) HCl/dioxane .

- Results or Outcomes : The deprotection of Boc amino acids allows for further reactions to take place. The specific results or outcomes would depend on the particular reaction being conducted .

Application 3: Dual Protection of Amino Functions

- Summary of the Application : Boc-lys(tfa)-osu is used in the dual protection of amino functions . This process is crucial in organic synthesis.

- Methods of Application : The Boc group is used to protect one or two amino functions on the same nitrogen . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The use of Boc-lys(tfa)-osu allows for the successful dual protection of amino functions. The specific results or outcomes would depend on the particular reaction being conducted .

Application 4: High-Temperature Deprotection

- Summary of the Application : Boc-lys(tfa)-osu is used in the high-temperature deprotection of Boc amino acids and peptides . This process is crucial in organic synthesis.

- Methods of Application : A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect .

- Results or Outcomes : The use of Boc-lys(tfa)-osu allows for the successful high-temperature deprotection of Boc amino acids and peptides. The specific results or outcomes would depend on the particular reaction being conducted .

Application 5: Histone Deacetylase Activity Assay

- Summary of the Application : Boc-lys(tfa)-osu is used in histone deacetylase (HDAC) activity assays . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly.

- Methods of Application : Non-peptide-acetylated lysine moieties, i.e., Boc-Lys(Ac) (Nα-[t-butoxycarbonyl]-Nω-acetyl lysine amide), are widely used in commercial HDAC activity assay kits because they work for most HDACs .

- Results or Outcomes : The use of Boc-lys(tfa)-osu allows for the successful measurement of HDAC activity. The specific results or outcomes would depend on the particular HDAC being studied .

Application 6: Extraction of Water Soluble Polar Organic Molecules

- Summary of the Application : Boc-lys(tfa)-osu is used in the extraction of water soluble polar organic molecules using ionic liquids .

- Methods of Application : A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

- Results or Outcomes : The use of Boc-lys(tfa)-osu allows for the successful extraction of water soluble polar organic molecules using ionic liquids .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F3N3O7/c1-16(2,3)29-15(28)22-10(6-4-5-9-21-14(27)17(18,19)20)13(26)30-23-11(24)7-8-12(23)25/h10H,4-9H2,1-3H3,(H,21,27)(H,22,28)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMVVSHTWIUKAP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628703 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-lys(tfa)-osu | |

CAS RN |

34695-46-0 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N~2~-(tert-butoxycarbonyl)-N~6~-(trifluoroacetyl)-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)